molecular formula C10H21NO3 B8708081 tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate

Cat. No. B8708081
M. Wt: 203.28 g/mol
InChI Key: NVZKZNRMBATQPU-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To a solution of (S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate (2.65 g, 12.31 mmol) in MeOH (30 mL) at 0° C. was added portion wise NaBH4 (0.931 g, 24.62 mmol). Cold bath was removed and the reaction was stirred for 1 hour. HCl solution (1 M, 0.3 mL) was then added cautiously to quench the reaction. The reaction mixture was then concentrated and diluted with EtOAc (50 mL) and water (10 mL). The phases were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organics were then dried (Na2SO4) and concentrated. The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes) to afford the desired product as a white solid (2.05 g). LCMS m/z 240.2 (M+Na)+, Rt 0.69 min.
Name
(S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.931 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([C@H:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[C:5](=[O:7])[CH3:6])C.[BH4-].[Na+].[CH3:18]O>>[OH:7][CH:5]([CH3:6])[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])([CH3:2])[CH3:18] |f:1.2|

Inputs

Step One
Name
(S)-tert-butyl 2-methyl-4-oxopentan-3-ylcarbamate
Quantity
2.65 g
Type
reactant
Smiles
CC(C)[C@@H](C(C)=O)NC(OC(C)(C)C)=O
Name
Quantity
0.931 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cold bath was removed
ADDITION
Type
ADDITION
Details
HCl solution (1 M, 0.3 mL) was then added cautiously
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel flash chromatography (10-50% EtOAc-Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(C)(C)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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